2-Thioxohexahydropyrimidine-4-carbonitrile
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Overview
Description
2-Thioxohexahydropyrimidine-4-carbonitrile is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxohexahydropyrimidine-4-carbonitrile typically involves the reaction of hydrazinecarbothioamide with 2-Sulfanylidene-1,3-diazinane-4,6-dione . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent, controlled temperature, and pH adjustments to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to produce this compound efficiently. These methods would involve optimizing reaction conditions, scaling up the synthesis process, and implementing purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thioxohexahydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science.
Scientific Research Applications
2-Thioxohexahydropyrimidine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Thioxohexahydropyrimidine-4-carbonitrile involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-diazinane-4,6-dione: This compound is structurally similar and shares some chemical properties with 2-Thioxohexahydropyrimidine-4-carbonitrile.
Thiobarbituric Acid: Another related compound with similar sulfur-containing heterocyclic structure.
Uniqueness
This compound is unique due to its specific combination of sulfur and nitrogen atoms, which allows it to participate in a wide range of chemical reactions and form various derivatives
Properties
CAS No. |
128465-01-0 |
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Molecular Formula |
C5H7N3S |
Molecular Weight |
141.2 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-diazinane-4-carbonitrile |
InChI |
InChI=1S/C5H7N3S/c6-3-4-1-2-7-5(9)8-4/h4H,1-2H2,(H2,7,8,9) |
InChI Key |
AEZMRONQBZEENT-UHFFFAOYSA-N |
SMILES |
C1CNC(=S)NC1C#N |
Canonical SMILES |
C1CNC(=S)NC1C#N |
Synonyms |
4-Pyrimidinecarbonitrile,hexahydro-2-thioxo-(9CI) |
Origin of Product |
United States |
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